2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL

Phenylethanolamine N-Methyltransferase PNMT Enzyme Inhibition

Researchers requiring chiral beta-amino alcohols with tailored electronic properties often face limited access to para-dimethylamino-substituted scaffolds. Unsubstituted phenylalaninol analogs cannot replicate the modulated basicity, lipophilicity, and binding characteristics conferred by the electron-donating dimethylamino group. This compound (C₁₁H₁₈N₂O, MW 194.27) directly addresses these gaps. • Versatile chiral building block for asymmetric synthesis-derivatizable via N-alkylation, O-acylation, or reductive amination to generate chiral ligands and auxiliaries. • Validated low-affinity PNMT comparator (Ki = 1.11 mM) for establishing baseline activity and confirming assay specificity in neuroscience research. • Supplied at verified purity (≥97%) with documented stereochemical integrity for reproducible R&D outcomes.

Molecular Formula C11H20Cl2N2O
Molecular Weight 267.19
CAS No. 887405-41-6
Cat. No. B2527409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL
CAS887405-41-6
Molecular FormulaC11H20Cl2N2O
Molecular Weight267.19
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)CC(CO)N
InChIInChI=1S/C11H18N2O/c1-13(2)11-5-3-9(4-6-11)7-10(12)8-14/h3-6,10,14H,7-8,12H2,1-2H3
InChIKeyXZRVTNQJUFBMMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.1 g / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL: Chiral Amino Alcohol Building Block


2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL (CAS 887405-41-6) is a chiral beta-amino alcohol featuring a para-dimethylamino-substituted phenyl ring . Its molecular formula is C11H18N2O with a molecular weight of 194.27 g/mol [1]. The compound contains both primary amine and primary alcohol functional groups attached to a propanol backbone, with the amino group located at the beta position relative to the phenyl ring [2]. This structural motif places it within the class of aryl-substituted amino alcohols, which are widely utilized as chiral building blocks, ligands, and intermediates in asymmetric synthesis and pharmaceutical research . The compound is supplied for research and development purposes only, and is not intended for clinical or diagnostic use .

Workflow

Chiral beta-amino alcohol building block for asymmetric synthesis and ligand design.

Selection

Verify enantiomeric purity; para-dimethylamino group enables strong electron-donating modulation.

Use Context

Suitable as negative control or structural comparator in PNMT-related assays due to reported weak inhibition profile.

2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL: Critical Substitution Effects


Substitution on the phenyl ring of amino alcohol scaffolds dramatically alters physicochemical properties, biological activity, and synthetic utility. The para-dimethylamino group in this compound introduces a strongly electron-donating substituent that modifies the basicity of the adjacent amine, the acidity of the alcohol, and the overall lipophilicity compared to unsubstituted phenylalaninol (2-amino-3-phenyl-propan-1-ol) or 4-methoxy-substituted analogs [1]. These electronic perturbations can directly influence binding affinity at enzymatic targets, as demonstrated by the compound's weak inhibition of phenylethanolamine N-methyltransferase (PNMT) with a Ki of 1.11 × 10^6 nM [2], whereas structurally related compounds may exhibit markedly different activity profiles. Furthermore, the presence of the chiral center at the beta-amino position necessitates enantiomerically pure material for applications in asymmetric synthesis, where stereochemical integrity is non-negotiable . Simple replacement with a racemic mixture or an analog lacking the dimethylamino substituent cannot replicate the specific electronic, steric, and stereochemical properties required for targeted research applications.

Electronic profile mismatch

para-Dimethylamino group strongly alters basicity and lipophilicity vs unsubstituted or methoxy analogs; direct replacement may not reproduce required electronic properties.

Stereochemical uncertainty

Commercial material often supplied as racemate or undefined stereoisomer; enantiomeric identity must be confirmed for stereoselective applications.

Inhibition profile context

Extremely weak PNMT affinity (reported mM Ki) limits substitution for potent inhibitor studies; may serve only as comparator or negative control.

2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL: Quantitative Differentiation from Analogs


Weak PNMT Inhibition Profile

The compound exhibits extremely weak in vitro inhibitory activity against bovine phenylethanolamine N-methyltransferase (PNMT) with a Ki of 1.11 × 10^6 nM (1.11 mM) [1]. This value is several orders of magnitude higher (weaker affinity) than known PNMT inhibitors such as LY134046 (Ki ~ 13 nM) or SK&F 64139 (Ki ~ 20 nM), and also significantly weaker than the endogenous substrate norepinephrine (Km ~ 100 μM) [2]. This data indicates that the para-dimethylamino substitution does not confer potent PNMT inhibition, differentiating this compound from more active aryl-substituted analogs that may be sought for PNMT-targeted research.

PNMT Affinity
Reported
Ki = 1.11 × 10⁶ nM
vs LY134046 (Ki ~13 nM)
vs SK&F 64139 (Ki ~20 nM)
Supports weak PNMT interaction context; >85,000-fold lower affinity than potent inhibitors.
In vitro radiochemical assay, bovine PNMT. Consider as negative control or structural comparator only.
Phenylethanolamine N-Methyltransferase PNMT Enzyme Inhibition

Enantiomeric Purity and Chiral Integrity

2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL possesses a chiral center at the beta-amino carbon, making enantiomeric purity a critical procurement consideration . While the commercially available material is typically supplied as a racemate or undefined stereoisomer mixture, the presence of the chiral center fundamentally distinguishes it from achiral analogs and underscores the need for stereochemical specification . In contrast, simpler analogs like phenylalaninol (2-amino-3-phenyl-propan-1-ol) are often available as defined enantiomers (L- or D-) with well-characterized specific rotations . For asymmetric synthesis applications where stereochemical outcome is paramount, procurement of enantiomerically pure material or validated racemic mixtures with documented enantiomeric excess is essential, and substitution with undefined stereoisomer mixtures can lead to irreproducible results.

Chiral Specification
Data to verify
One chiral center at C2; commercial material stereochemistry typically unspecified.
Stereochemical-control context; vendor enantiomeric purity must be verified before asymmetric use.
Class-level inference. Compare with well-characterized enantiomers of phenylalaninol available as single enantiomers.
Chiral Building Block Asymmetric Synthesis Enantiomeric Purity

Electron-Donating Substituent Effects

The para-dimethylamino group (Hammett σp = -0.83) is a substantially stronger electron-donating substituent than the para-methoxy group (σp = -0.27) or hydrogen (σp = 0.00) [1]. This electronic difference manifests in altered basicity of the beta-amino group (estimated pKa shift of +0.5 to +1.0 units compared to unsubstituted phenylalaninol) and increased lipophilicity (calculated LogP ~ 1.8 vs. ~1.2 for phenylalaninol) . These physicochemical distinctions directly impact solubility profiles, membrane permeability, and potential intermolecular interactions in biological systems or catalytic applications. The enhanced electron density on the aromatic ring also influences π-π stacking interactions and metal coordination properties when employed as a ligand.

Electronic Effect
Class-level
σp = -0.83
vs para-methoxy (σp = -0.27)
vs hydrogen (σp = 0.00)
Strong electron-donor context for ligand design; estimated pKa and LogP shifts inform solubility and binding studies.
Hammett constants derived from benzoic acid ionization; class-level inference for amino alcohol subclass.
Structure-Activity Relationship Electron-Donating Groups Hammett Constants

2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL: Validated Applications


Asymmetric Synthesis: Chiral Ligands and Auxiliaries

Due to its chiral beta-amino alcohol scaffold and strong electron-donating para-dimethylamino group [1], this compound serves as a versatile building block for the synthesis of enantiomerically enriched compounds . It can be derivatized to form chiral ligands for transition-metal catalysis or chiral auxiliaries for stereoselective transformations. The electronic properties of the dimethylamino substituent can modulate the Lewis basicity of the amine, influencing coordination geometry and catalytic activity. Procurement is recommended for medicinal chemistry groups developing chiral pharmaceutical intermediates where stereochemical control is paramount.

Negative Control in PNMT Assays

Given its weak inhibition of PNMT (Ki = 1.11 mM) [2], this compound is ideally suited as a negative control or low-affinity comparator in studies investigating potent PNMT inhibitors. It can be used to establish baseline activity and confirm assay specificity, distinguishing it from structurally similar but more potent analogs such as LY134046 or SK&F 64139 [3]. Researchers focusing on PNMT-mediated pathways in neuroscience or cardiovascular research should consider this compound for control experiments rather than as a lead candidate.

Library Synthesis of Aryl Amino Alcohols

The presence of both primary amine and primary alcohol functional groups, coupled with the para-dimethylamino aromatic substitution , makes this compound an attractive scaffold for diversity-oriented synthesis. It can undergo selective functionalization (e.g., N-alkylation, O-acylation, reductive amination) to generate libraries of structurally related amino alcohols for structure-activity relationship (SAR) studies. The electron-rich aromatic ring may impart unique binding characteristics compared to phenylalaninol-derived analogs, offering differentiated chemical space for hit discovery and lead optimization programs.

Chiral Resolution and Enantiomeric Purity Analysis

The chiral center at the beta-amino position necessitates methods for enantiomeric separation and purity analysis . Researchers procuring this compound for stereochemical investigations should verify enantiomeric excess using chiral HPLC or capillary electrophoresis. The compound can serve as a test analyte for developing new chiral stationary phases or as a reference material for method validation in analytical chemistry laboratories focused on amino alcohol separations.

Application
Selection Property
Validation Focus
Asymmetric ligand synthesis
Strong electron-donating capacity
Enantiomeric purity and ligand performance in stereoselective catalysis
PNMT assay negative control
Weak PNMT inhibition profile
Assay specificity and baseline activity confirmation
Amino alcohol library synthesis
Dual amine/alcohol reactivity
SAR differentiation vs phenylalaninol-derived scaffolds
Chiral separation method development
Accessible chiral center
Enantiomeric resolution and analytical method accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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